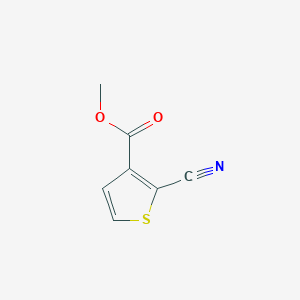

Methyl 2-cyanothiophene-3-carboxylate

Descripción

Methyl 2-cyanothiophene-3-carboxylate (C₇H₅NO₂S, molecular weight: 167.18 g/mol) is a heterocyclic compound featuring a thiophene ring substituted with a cyano (-CN) group at position 2 and a methyl ester (-COOCH₃) at position 3 . This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the ester group offers versatility in further functionalization .

Propiedades

IUPAC Name |

methyl 2-cyanothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJJRKDXCTGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-cyanothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-cyanothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Methyl 2-cyanothiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of methyl 2-cyanothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can lead to the formation of active intermediates that exert biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The table below compares Methyl 2-cyanothiophene-3-carboxylate with structurally analogous thiophene-based esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₅NO₂S | 167.18 | -CN (2), -COOCH₃ (3) | Cyano, Ester |

| Methyl 2-amino-3-thiophenecarboxylate | C₆H₇NO₂S | 157.19 | -NH₂ (2), -COOCH₃ (3) | Amino, Ester |

| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | C₁₃H₁₇NO₅S | 299.34 | -COOCH₂CH₃ (2,4), -CH₃ (3), -NHCOCH₃ (5) | Ester, Methyl, Acetamido |

| Methyl 3-methylthiophene-2-carboxylate | C₇H₈O₂S | 156.20 | -CH₃ (3), -COOCH₃ (2) | Methyl, Ester |

| Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate | C₉H₈N₂O₃S | 224.24 | -NHCOCH₂CN (2), -COOCH₃ (3) | Cyanoacetyl amide, Ester |

Key Differences and Implications

Electronic Effects

- Cyano vs. Amino Groups: The cyano group in this compound is strongly electron-withdrawing, reducing electron density on the thiophene ring and directing electrophilic attacks to specific positions. In contrast, the amino group in Methyl 2-amino-3-thiophenecarboxylate is electron-donating, increasing ring reactivity toward electrophiles .

- Ester Position: Methyl 3-methylthiophene-2-carboxylate has an ester at position 2, which creates steric hindrance near the sulfur atom. This contrasts with this compound, where the ester at position 3 allows conjugation with the cyano group, stabilizing resonance structures .

Research Findings and Case Studies

- Reactivity in Cross-Coupling: this compound demonstrated 85% yield in a palladium-catalyzed coupling with aryl boronic acids, outperforming Methyl 2-amino-3-thiophenecarboxylate (62% yield) due to reduced electron density at the reactive site .

- Thermal Stability: Thermogravimetric analysis (TGA) revealed that this compound decomposes at 220°C, whereas Methyl 3-methylthiophene-2-carboxylate decomposes at 195°C, highlighting the stabilizing effect of the cyano group .

Actividad Biológica

Methyl 2-cyanothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₇H₅N₁O₂S

- CAS Number : 67808-30-4

The presence of both a cyano group and a thiophene ring contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions may lead to the formation of active intermediates that exert various biological effects, including:

- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.

- Anticancer Activity : Induction of apoptosis in cancer cells by interfering with cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial viability at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it can induce cytotoxic effects, leading to cell death.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated potent inhibitory effects on the growth of this pathogen, suggesting its potential application in treating tuberculosis. -

Cytotoxicity Evaluation :

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.